molecular formula C25H31NO4 B11069693 1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

Cat. No.: B11069693
M. Wt: 409.5 g/mol
InChI Key: NYUGTFPAJBIDBX-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE is a complex organic compound with a unique structure that includes a naphtho-oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable naphthoquinone derivative under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced oxazole derivatives, and various substituted aromatic compounds .

Scientific Research Applications

1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include the inhibition of signal transduction and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.

    Naphthoquinone derivatives: Structurally related compounds with similar reactivity.

    Oxazole derivatives: Compounds with a similar oxazole ring structure.

Uniqueness

1-(3,4-DIMETHOXYPHENETHYL)-3A,5,5,9B-TETRAMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE is unique due to its combination of a naphtho-oxazole core with a dimethoxyphenethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-4H-benzo[e][1,3]benzoxazol-2-one

InChI

InChI=1S/C25H31NO4/c1-23(2)16-24(3)25(4,19-10-8-7-9-18(19)23)26(22(27)30-24)14-13-17-11-12-20(28-5)21(15-17)29-6/h7-12,15H,13-14,16H2,1-6H3

InChI Key

NYUGTFPAJBIDBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C(C3=CC=CC=C31)(N(C(=O)O2)CCC4=CC(=C(C=C4)OC)OC)C)C)C

Origin of Product

United States

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